3,3',4,4',5-Pentabromodiphenyl ether

Catalog No.
S1913076
CAS No.
366791-32-4
M.F
C12H5Br5O
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4',5-Pentabromodiphenyl ether

CAS Number

366791-32-4

Product Name

3,3',4,4',5-Pentabromodiphenyl ether

IUPAC Name

1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H

InChI Key

SJNIIWPIAVQNRK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br

3,3',4,4',5-Pentabromodiphenyl ether, also known as BDE-126, is a specific type of polybrominated diphenyl ether (PBDE) []. PBDEs were once widely used flame retardants, but due to environmental and health concerns, their production has been phased out under the Stockholm Convention []. However, BDE-126 remains a compound of interest in scientific research for several reasons:

  • Environmental Monitoring

    BDE-126 is a persistent organic pollutant (POP) []. POPs are chemicals that resist degradation, accumulate in the environment and fat tissue of organisms, and can be transported long distances []. Due to its past use, BDE-126 can be found in various environmental samples, including air, water, sediment, and biota. Researchers use BDE-126 as a marker to track the fate and transport of PBDEs in the environment.

  • Toxicological Studies

    There is ongoing research into the potential health effects of BDE-126 exposure. Studies investigate how BDE-126 may impact various systems in the body, including the endocrine system, nervous system, and development.

  • Development of Analytical Methods

    Because BDE-126 is a complex molecule and can exist in environmental samples in low concentrations, scientists are continually developing and improving analytical methods for its detection and quantification. This improves the accuracy of environmental monitoring and toxicological studies.

3,3',4,4',5-Pentabromodiphenyl ether, also known as BDE-126, is a member of the polybrominated diphenyl ethers (PBDEs) family. This compound is characterized by its five bromine atoms attached to a biphenyl structure, which consists of two phenyl rings connected by a single bond. The chemical formula for 3,3',4,4',5-pentabromodiphenyl ether is C₁₂H₅Br₅O, and it has a molecular weight of approximately 485.7 g/mol. This compound has been primarily utilized as a flame retardant due to its ability to inhibit combustion processes in various materials, particularly in flexible polyurethane foams and electronic devices .

Typical of brominated compounds. The primary reactions include:

  • Debromination: This reaction involves the removal of bromine atoms, leading to the formation of less brominated congeners. Debromination can occur through thermal degradation or biological processes .
  • Oxidation: Under certain conditions, this compound may be oxidized to form hydroxylated PBDEs, which can exhibit different biological activities and environmental behaviors .
  • Hydrolysis: Although relatively stable, under extreme conditions, hydrolysis can occur, leading to the breakdown of the ether bond .

Research indicates that 3,3',4,4',5-pentabromodiphenyl ether exhibits various biological activities that raise concerns regarding its toxicity. Studies have shown that exposure can lead to:

  • Endocrine Disruption: It has been linked to alterations in thyroid hormone levels and potential impacts on reproductive health .
  • Neurodevelopmental Effects: Animal studies suggest that exposure during critical developmental periods can result in neurobehavioral changes .
  • Carcinogenic Potential: While there is no conclusive evidence categorizing it as a carcinogen, some studies indicate potential liver toxicity and metabolic disruptions .

The synthesis of 3,3',4,4',5-pentabromodiphenyl ether typically involves bromination of diphenyl ether under controlled conditions. Key methods include:

  • Electrophilic Bromination: This method employs bromine or brominating agents in the presence of solvents such as carbon tetrachloride or dichloromethane to achieve selective bromination at specific positions on the diphenyl ether structure .
  • Catalytic Processes: Catalysts may be used to enhance the efficiency of the bromination reaction and control the degree of substitution on the phenolic rings .

3,3',4,4',5-Pentabromodiphenyl ether has been predominantly used as a flame retardant in various applications:

  • Flexible Polyurethane Foams: Commonly found in furniture and mattresses.
  • Electronics: Used in circuit boards and other electronic components to reduce fire risks.
  • Textiles: Incorporated into fabrics for enhanced fire resistance .

Interaction studies have focused on how 3,3',4,4',5-pentabromodiphenyl ether interacts with biological systems and environmental matrices:

  • Bioaccumulation Studies: Research indicates significant bioaccumulation potential in aquatic organisms and terrestrial carnivores, raising concerns about food chain impacts .
  • Metabolic Pathways: Studies have explored how this compound is metabolized in organisms and its potential for forming toxic metabolites through biotransformation processes .

Several compounds share structural similarities with 3,3',4,4',5-pentabromodiphenyl ether. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,2',4,4'-Tetrabromodiphenyl EtherC₁₂H₈Br₄OFewer bromine atoms; less persistent
2,2',4,4',5-Pentabromodiphenyl EtherC₁₂H₈Br₅OSimilar structure; more toxic due to additional Br
2-Bromo-2'-hydroxy-5-methylphenyl EtherC₁₂H₉BrO₂Hydroxyl group alters biological activity
Decabromodiphenyl EtherC₁₂Br₁₀OHighly brominated; broader environmental impact

Each compound exhibits unique properties that influence its environmental persistence and biological activity. The increased number of bromine atoms in 3,3',4,4',5-pentabromodiphenyl ether contributes to its effectiveness as a flame retardant but also raises significant health and environmental concerns compared to its less-brominated counterparts .

Molecular Structure and Configuration

3,3',4,4',5-Pentabromodiphenyl ether (commonly designated as polybrominated diphenyl ether 126 or pentabromodiphenyl ether 126) possesses the molecular formula C₁₂H₅Br₅O and a molecular weight of 564.7 grams per mole [1]. The compound is systematically named as 1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene according to International Union of Pure and Applied Chemistry nomenclature [1].

The molecular structure consists of two brominated benzene rings connected through an ether linkage (-O-). The first ring contains three bromine substituents at positions 1, 2, and 3, while the second ring has two bromine atoms at positions 3 and 4. This specific substitution pattern distinguishes 3,3',4,4',5-pentabromodiphenyl ether from other pentabromodiphenyl ether congeners [1] [2].

The compound adopts a non-planar configuration due to steric hindrance caused by the bromine substituents. The dihedral angle between the two aromatic rings prevents the molecule from assuming a completely planar conformation, which is characteristic of polybrominated diphenyl ethers with ortho-bromine substitutions [3]. The rotatable bond count is 2, indicating some conformational flexibility around the ether linkage [1].

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₂H₅Br₅O
Molecular Weight (g/mol)564.7 [1]
CAS Registry Number366791-32-4 [1]
IUPAC Name1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene [1]
Density (g/cm³)2.343±0.06 [4] [5]
Flash Point (°C)-12 [4] [5]
Topological Polar Surface Area (Ų)9.2 [1]
Hydrogen Bond Donors0 [1]
Hydrogen Bond Acceptors1 [1]

Melting and Boiling Points

The melting point of 3,3',4,4',5-pentabromodiphenyl ether has not been definitively established in the literature. However, the boiling point has been calculated to be 471.6°C at 760 millimeters of mercury [4] [6]. This high boiling point is consistent with the substantial molecular weight and the strong intermolecular forces associated with the multiple bromine substituents.

Solubility Parameters

3,3',4,4',5-pentabromodiphenyl ether exhibits extremely low water solubility, with a calculated value of 4.3×10⁻⁵ grams per liter at 25°C [5]. This hydrophobic behavior is attributed to the highly brominated aromatic structure and the absence of polar functional groups capable of hydrogen bonding with water molecules.

The compound demonstrates moderate solubility in organic solvents. It is slightly soluble in chloroform, ethyl acetate, and methanol when heated [7]. The poor aqueous solubility and preference for organic phases are consistent with the compound's highly lipophilic nature [8] [9].

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (log Kow) for 3,3',4,4',5-pentabromodiphenyl ether is 7.29 [4], indicating extremely high lipophilicity. The computed XLogP3-AA value of 6.9 [1] corroborates this high lipophilic character. These values suggest strong partitioning into lipid phases and organic matter, which explains the compound's tendency to bioaccumulate in fatty tissues and its persistence in environmental matrices [8] [9].

Structural Comparison with Other Polybrominated Diphenyl Ether Congeners

CongenerNumber of BrominesMolecular Weight (g/mol)Common in Commercial Mixtures
Bromodiphenyl ether-47 (2,2',4,4'-tetrabromodiphenyl ether)4485.8Yes (pentabromodiphenyl ether, 25-37%) [10]
Bromodiphenyl ether-99 (2,2',4,4',5-pentabromodiphenyl ether)5564.7Yes (pentabromodiphenyl ether, 35-50%) [10]
Bromodiphenyl ether-100 (2,2',4,4',6-pentabromodiphenyl ether)5564.7Yes (pentabromodiphenyl ether, 6-10%) [10]
Bromodiphenyl ether-126 (3,3',4,4',5-pentabromodiphenyl ether)5564.7No [2]
Bromodiphenyl ether-153 (2,2',4,4',5,5'-hexabromodiphenyl ether)6643.6Yes (pentabromodiphenyl ether, 3-5%) [10]
Bromodiphenyl ether-154 (2,2',4,4',5,6'-hexabromodiphenyl ether)6643.6Yes (pentabromodiphenyl ether, 2-4%) [10]

The unique substitution pattern of 3,3',4,4',5-pentabromodiphenyl ether distinguishes it from the more commonly encountered pentabromodiphenyl ether congeners found in commercial formulations. Unlike bromodiphenyl ether-99, which has bromine atoms in the 2,2',4,4',5 positions, the 3,3',4,4',5 substitution pattern results in different physicochemical properties and biological activities [2].

The structural similarity among pentabromodiphenyl ether congeners (bromodiphenyl ether-99, bromodiphenyl ether-100, and bromodiphenyl ether-126) results in identical molecular weights but different spatial arrangements of bromine atoms. This variation in substitution patterns affects their environmental fate, bioaccumulation potential, and toxicological profiles [11] [12].

Spectroscopic Properties

Mass Spectral Characteristics

Ion/Fragmentm/z RangeRelative IntensityNotes
Molecular Ion [M]⁺564LowParent ion with complete bromine isotope pattern [13]
Molecular Ion Cluster [M12]564-574ModerateIncludes ⁷⁹Br and ⁸¹Br isotopomers [13]
[M-Br2]⁺404HighMajor fragmentation pathway via Br2 loss [14] [13]
[M-Br2]²⁺ (doubly charged)202ModerateCommon in higher brominated polybrominated diphenyl ethers [15] [14]
[M-COBr]⁺485Low-moderateLoss of carbonyl bromide group [14]
Base Peak Region79, 81 (Br⁺)HighBromine atoms fragmentation [14]
Characteristic Bromine PatternIsotope clustersVariableCharacteristic patterns for brominated fragments [13]

The mass spectral fragmentation of 3,3',4,4',5-pentabromodiphenyl ether follows typical patterns observed for polybrominated diphenyl ether congeners. The molecular ion exhibits low intensity due to the ease of bromine loss under electron ionization conditions. The base peak region typically contains bromine cation fragments at mass-to-charge ratios 79 and 81, corresponding to the two stable isotopes of bromine [14] [13].

The most prominent fragmentation pathway involves the loss of molecular bromine (Br2) from the molecular ion, resulting in an [M-Br2]⁺ fragment at mass-to-charge ratio 404. This fragmentation is facilitated by the formation of a relatively stable oxonium ion structure [13]. Additionally, doubly charged ions become more prominent in higher brominated polybrominated diphenyl ether congeners, with the [M-Br2]²⁺ fragment appearing at mass-to-charge ratio 202 [15] [14].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3,3',4,4',5-pentabromodiphenyl ether. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the bromine substituents and the ether linkage.

The compound contains five aromatic protons: two on the tribrominated ring and three on the dibrominated ring. The chemical shifts of these protons appear in the aromatic region (6.5-8.0 parts per million), with exact values dependent on the specific substitution pattern and neighboring bromine atoms [16] [17].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with signals for the aromatic carbons appearing in the 110-155 parts per million region. The carbon atoms bonded to bromine typically exhibit characteristic downfield shifts due to the deshielding effect of the halogen substituents [16] [17].

Direct Bromination Methods

The most widely employed laboratory synthesis approach for 3,3',4,4',5-pentabromodiphenyl ether involves direct bromination of diphenyl ether using specific catalytic systems. Commercial polybrominated diphenyl ethers are synthesized by bromination of diphenyl ether with a Lewis acid, specifically aluminum tribromide (AlBr₃), or iron as a catalyst [1]. The products contain mixtures of polybrominated diphenyl ether homologues and isomers, with the degree of bromination controlled through stoichiometry or reaction kinetics [2].

Iron-Catalyzed Bromination: Technical pentabromodiphenyl ether is synthesized by treating diphenyl ether with five equivalents of bromine at 30-65°C in the presence of powdered iron [3]. This method typically produces technical pentabromodiphenyl ether containing 50-60% pentabrominated diphenyl ethers, 24-38% tetrabrominated diphenyl ethers, and smaller percentages of higher brominated congeners [3] [2].

Aluminum Tribromide-Catalyzed Bromination: A highly efficient bromination method utilizing aqueous aluminum tribromide-bromine (AlBr₃-Br₂) reagent system has been developed for laboratory synthesis [4]. This method achieves excellent yields of 91-98% with high purity. The optimal molar ratio of substrate to AlBr₃ to Br₂ was established as 1:2:2 for effective dibromination reactions [4]. The aluminum tribromide functions as a Lewis acid catalyst, facilitating electrophilic aromatic substitution reactions.

Advanced Synthetic Methodologies

Diazotization Route: An alternative laboratory synthesis method involves the perbromination and bromination of mono- and diaminodiphenyl ethers followed by diazotization of the amino group(s) and reduction of the diazonium ion(s) [1] [5]. This approach allows for the preparation of highly brominated polybrominated diphenyl ether congeners with specific substitution patterns.

Diphenyliodonium Salt Coupling: A sophisticated synthesis method employs symmetrical brominated diphenyliodonium salts as building blocks [6] [7]. This improved coupling reaction between bromophenols and brominated diphenyliodonium salts results in enhanced yields for polybrominated diphenyl ethers substituted with more than six bromine atoms [6]. Thirteen polybrominated diphenyl ethers were synthesized using this method, seven of which were novel compounds [6].

Selective Bromination: For specific congener synthesis, selective bromination of diaminodiphenyl ethers followed by diazotization of the amino groups and insertion of bromine produces hexabromodiphenyl ethers and heptabromodiphenyl ethers [5]. These intermediates can then be further brominated to yield octabromodiphenyl ether congeners [5].

Synthesis MethodTemperature Range (°C)Catalyst SystemTypical Yield (%)Primary Application
Iron-catalyzed bromination30-65Powdered iron50-62Technical mixtures
AlBr₃-catalyzed bromination35-120Aluminum tribromide95-98High-purity products
Diazotization methodRoom temperatureDiazotization agentsVariableSpecific congeners
Diphenyliodonium couplingRoom temperatureIodonium saltsEnhanced for >6 BrResearch standards

Industrial Manufacturing Processes

Large-Scale Production Systems

Commercial Production Overview: The commercial production of polybrominated diphenyl ethers generally involves bromination of diphenyl oxide to varying degrees, with the degree of bromination controlled either through stoichiometry or through control of reaction kinetics [2]. Commercial polybrominated diphenyl ether production began in the late 1970s, with global demand reaching significant volumes before regulatory restrictions [2].

Industrial Bromination Process: Technical octabromodiphenyl ether may be produced by the reaction of diphenyl ether with eight equivalents of bromine in the presence of Al₂Cl₆/Al₂Br₆ first at 35°C and then at 120°C [3]. This two-stage temperature process ensures complete bromination while maintaining product quality.

Perbromination at Elevated Temperatures: A specialized industrial process for perbromination of diphenyl ether at elevated temperatures uses bromine as the sole reaction medium [8]. This process employs metal and metal-containing catalysts at an elevated initial reaction temperature of at least 35°C, preferably at least 45°C, which substantially enhances reaction productivity without adversely affecting product yield or quality [8].

Process Optimization and Control

Temperature Control: The addition temperature plays a critical role in industrial production. High purity decabromodiphenyl ether is prepared by adding diphenyl ether or partially brominated diphenyl ether to a mixture comprising an organic solvent and brominating agent at temperatures of 15°C or lower, followed by raising the temperature to an elevated level to achieve substantial perbromination [9] [10].

Catalyst Systems: Industrial processes utilize various Lewis acid catalysts including iron, aluminum, and their halides [11]. The reaction takes place in the presence of small but catalytic amounts of bromination catalysts, which significantly influence reaction rates and product selectivity [11].

Solvent Selection: Industrial manufacturing employs organic solvents to control reaction conditions and product formation. The choice of solvent affects both reaction kinetics and product purity, with different solvents providing varying degrees of selectivity for specific bromination patterns [9] [12].

Process ParameterIndustrial RangeControl MethodImpact on Product
Temperature15-120°CStaged heatingYield and purity
Catalyst loadingCatalytic amountsPrecise meteringSelectivity
Bromine equivalents5-10 equivalentsStoichiometric controlBromination degree
Reaction timeHours to daysProcess monitoringConversion efficiency

Purification Techniques

Extraction and Separation Methods

Ultrasound-assisted Dispersive Solid Phase Extraction: Ultrasound-assisted dispersive solid phase extraction (UA-dSPE) has been found to perform better in terms of extract purification than conventional solid phase extraction techniques [13]. This method utilizes ultrasonic energy to enhance mass transfer and improve extraction efficiency for polybrominated diphenyl ether compounds from complex matrices.

Selective Pressurized Liquid Extraction: A selective pressurized liquid extraction (SPLE) method provides simultaneous extraction and clean-up of polybrominated diphenyl ethers [14]. The optimized parameters include 80°C temperature, 10.3 MPa pressure, 2 extraction cycles, and 5-minute static extraction time, achieving mean percentage recoveries of 86-103% for target chemicals [14].

Liquid-Liquid Extraction: Comprehensive liquid-liquid extraction protocols have been developed for polybrominated diphenyl ether isolation from biological matrices [15]. The method employs exhaustive extraction followed by column chromatographic cleanup and fractionation, achieving acceptable percent recoveries from human serum samples [15].

Chromatographic Purification

Gas Chromatography-Mass Spectrometry: Gas chromatography with mass spectrometric detection serves as both an analytical and preparative purification technique [16] [17]. Various injection methods including split/splitless injection, on-column injection, and programmable temperature vaporization injection are employed for optimal separation of polybrominated diphenyl ether congeners [16].

Column Chromatography: Chromatographic separation using gel permeation, silica gel, and Florisil columns effectively removes matrix interferences and fractionates samples [17]. These cleanup steps are necessary to remove compounds that may interfere with determination, such as humic acids and lipids [17].

Matrix Solid-Phase Dispersion: Matrix solid-phase dispersion (MSPD) technique represents a promising alternative to conventional solid phase extraction separations [13]. This method provides effective extraction of polybrominated diphenyl ethers from solid sample matrices with comparable performance to traditional methods [13].

Specialized Cleanup Procedures

Acid Treatment: Concentrated sulfuric acid treatment destroys lipids either directly to the extract or using impregnated silica columns [17]. This cleanup step is particularly important for biological samples containing high lipid content that can interfere with polybrominated diphenyl ether analysis [17].

Multi-Stage Purification: Sequential purification protocols involve multiple cleanup stages including initial extraction, acid treatment, column chromatography, and final concentration steps [18] [19]. The extraction process includes rinse cycles with methanol, dichloromethane, and rinse solutions to ensure complete purification [18] [19].

Purification MethodRecovery Rate (%)Detection LimitMatrix CompatibilityAdvantages
UA-dSPESuperior to conventionalDust samplesEnhanced purification
SPLE86-103pg-levelBiological tissuesSimultaneous extraction/cleanup
LLE86-1035-96 pg/gSerum samplesHigh recovery rates
GC-MSAnalytical separationng-levelEnvironmental extractsHigh selectivity

Reference Standard Production

Primary Standard Preparation

High Purity Requirements: Reference standard materials for 3,3',4,4',5-pentabromodiphenyl ether must achieve purity levels of 99.5% or higher [20] [21]. Primary reference standards are prepared from application programming interfaces with additional purification steps, which may include large-scale chromatography or multiple recrystallization procedures [21]. It is not uncommon to lose 20% or more of the initial material during purification processes [21].

Synthesis and Characterization: Primary standards are prepared by independent synthesis or obtained from existing production material of high purity [22] [23]. A primary standard has been well characterized with orthogonal methods and purity testing for several types of impurities [21]. The characterization process includes advanced analytical techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, liquid chromatography-mass spectrometry, and Fourier-transform infrared spectroscopy [22].

Traceability Establishment: Metrological traceability of certified values must be established according to international standards [24]. This includes evaluation of uncertainty for certified values and establishment of a complete traceability chain to recognized measurement standards [24].

Production and Processing Methods

Cryogenic Processing: Large-batch cryogenic reference materials are produced using specialized equipment such as the Palla VM-KT Vibrating Cryomill [25]. The mill is pre-cooled to cryogenic temperatures using liquid nitrogen, and frozen material is pulverized into fine powder using 26 titanium rods in a vibrating chamber [25]. The particle size distribution is evaluated using laser-diffraction to assess homogeneity [25].

Quality Control Procedures: Homogeneity assessment involves statistical evaluation of batch-to-batch consistency [24]. Smaller batches of reference materials can be homogenized either cryogenically or at room temperature using polytetrafluoroethylene disk mills [25]. Material is processed in small pieces and subjected to high force oscillations to achieve uniform particle size distribution [25].

Clean Room Production: ISO Class 5 and 7 clean room settings eliminate external sources of contamination, which is critically important when generating large batches of homogeneous materials [25]. The distinctive clean room environment ensures product integrity and prevents cross-contamination during reference standard production [25].

Characterization and Validation

Analytical Method Validation: Multiple analytical techniques are employed for comprehensive characterization including gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and melting point determination [6] [26]. All synthesized compounds require characterization by ¹H NMR and ¹³C NMR spectra along with melting point analysis [6].

Secondary Standard Development: Secondary reference standards are characterized by comparison to primary reference standards [23]. When the initial supply of primary standard is low, a second primary standard is prepared and fully characterized [23]. Once characterized, secondary reference standards are used to assess test sample material manufactured using the same process [23].

Production AspectRequirementMethodQuality Measure
Purity≥99.5%Multiple purification stepsOrthogonal analysis
HomogeneityStatistical uniformityCryogenic millingParticle size distribution
StabilityLong-term storageAccelerated testingShelf-life validation
TraceabilityMeasurement chainCertified proceduresUncertainty evaluation

XLogP3

6.9

UNII

TE8L2L37ZW

Other CAS

366791-32-4

Wikipedia

3,3',4,4',5-pentabromodiphenyl ether

Dates

Last modified: 08-16-2023

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